6-Cyano-4-iodopyridine-2-sulfonyl chloride
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Overview
Description
6-Cyano-4-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClIN2O2S and a molecular weight of 328.51 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of a suitable pyridine derivative with reagents that introduce these functional groups under controlled conditions .
Industrial Production Methods
Industrial production of 6-Cyano-4-iodopyridine-2-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-4-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
6-Cyano-4-iodopyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Cyano-4-iodopyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and catalysts. The sulfonyl chloride group is highly reactive, allowing it to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chloride: This compound has similar functional groups but differs in the substitution pattern on the pyridine ring.
6-Amino-2-fluoro-3-iodopyridine: Another pyridine derivative with different functional groups that offer unique reactivity.
Uniqueness
6-Cyano-4-iodopyridine-2-sulfonyl chloride is unique due to its combination of cyano, iodo, and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1393550-37-2 |
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Molecular Formula |
C6H2ClIN2O2S |
Molecular Weight |
328.52 g/mol |
IUPAC Name |
6-cyano-4-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClIN2O2S/c7-13(11,12)6-2-4(8)1-5(3-9)10-6/h1-2H |
InChI Key |
HISUSMKOLXTANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)I |
Origin of Product |
United States |
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